Palladium(II) iodide

説明

Significance of Palladium(II) Iodide as a Precatalyst and Reagent in Modern Organic Synthesis

The significance of this compound in modern organic synthesis lies in its remarkable catalytic activity for a wide array of chemical transformations, most notably in carbonylation and cross-coupling reactions. unipr.itchemimpex.comorganic-chemistry.org These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com

This compound-based catalysts have proven to be particularly efficient in diverse carbonylation processes, including oxidative and non-oxidative carbonylations. unipr.itmdpi.comdntb.gov.ua Metal-catalyzed carbonylation reactions are of paramount importance as they allow for the direct incorporation of a carbon monoxide (CO) unit into a substrate, leading to the formation of high-value carbonylated compounds. unipr.itmdpi.com The palladium-iodine bond in PdI₂ is highly susceptible to alkoxycarbonylation in the presence of carbon monoxide and an alcohol, which facilitates the generation of key intermediates for these transformations. mdpi.com

In the realm of cross-coupling reactions, which form the bedrock of modern synthetic chemistry, palladium catalysts are preeminent. While palladium(0) complexes are often the active catalysts in these cycles, palladium(II) compounds like PdI₂ serve as stable and effective precatalysts that are reduced in situ to the active Pd(0) species. nobelprize.org Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. science.govrsc.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. nobelprize.org The use of vinyl iodides as coupling partners is particularly noteworthy due to the high reactivity of the C-I bond. wikipedia.org

The versatility of this compound as a precatalyst is demonstrated in a variety of specific synthetic applications:

Carbonylative Synthesis of Heterocycles: PdI₂ catalyzes the oxidative carbonylation of functionalized alkynes to produce a range of carbonylated heterocycles such as β-lactones, γ-lactones, β-lactams, indolones, and pyridinones. mdpi.com

Synthesis of Ureas and Oxamides: It facilitates the oxidative carbonylation of amines to form symmetrically substituted ureas and oxamides. researchgate.net

Cross-Coupling Reactions: this compound can be used as a precatalyst in various cross-coupling reactions, including those that form vinyl arenes from aryl halides. nih.gov It is also implicated in novel cross-coupling methodologies, such as the deoxygenative Heck reaction of vinyl triflates. acs.org

C-H Bond Functionalization: Recent research has shown the utility of PdI₂ in C-H iodination reactions, which are valuable for drug functionalization. researchgate.net

The following table summarizes some of the key organic reactions where this compound plays a significant catalytic role.

| Reaction Type | Substrates | Products | Significance |

| Oxidative Carbonylation | Alkynes, Amines, Alcohols | Carbonylated Heterocycles, Ureas, Oxamides, Esters | Direct incorporation of CO to form valuable functional groups and complex molecules. unipr.itmdpi.comresearchgate.net |

| Cross-Coupling Reactions | Aryl/Vinyl Iodides, Organometallic Reagents | Biaryls, Vinyl Arenes, Substituted Alkenes | Fundamental C-C bond formation for the synthesis of complex organic structures. organic-chemistry.orgnobelprize.orgnih.gov |

| Heck Reaction | Aryl Halides, Alkenes | Substituted Alkenes | A powerful method for the vinylation of aryl compounds. nih.govnih.gov |

| C-H Iodination | Phenylacetic Acid Substrates | Iodinated Aromatic Compounds | Enables direct functionalization of C-H bonds, useful in drug synthesis. researchgate.net |

Historical Context and Evolution of this compound Chemistry in Academia

The use of palladium compounds in organic synthesis has a rich history, with the development of palladium-catalyzed cross-coupling reactions being recognized with the Nobel Prize in Chemistry in 2010. mdpi.com While early work in the mid-20th century focused on other transition metals, the unique reactivity of palladium catalysts soon came to the forefront. nobelprize.org

Historically, this compound was utilized in gravimetric analysis for the quantitative determination of palladium in solution through its precipitation. handwiki.orgwikipedia.org Its application as a catalyst in organic synthesis is a more recent development in the broader context of organopalladium chemistry.

The evolution of this compound chemistry in academia can be traced through the increasing complexity of the transformations it has been shown to catalyze. Initially, its use was likely explored in simpler reactions, but over time, research has demonstrated its efficacy in highly sophisticated and selective processes.

A significant area of development has been in carbonylation reactions. Research groups have systematically explored and expanded the scope of PdI₂-catalyzed carbonylations, moving from simple substrate systems to complex, multi-component reactions that allow for the rapid assembly of intricate molecular architectures. unipr.itmdpi.comdntb.gov.ua The ability to perform these reactions under relatively mild conditions and with low catalyst loadings has been a key driver of this evolution. researchgate.net

More recently, the chemistry of this compound has expanded into the realm of C-H bond activation and functionalization. researchgate.net This represents a major advancement in synthetic chemistry, as it allows for the direct conversion of ubiquitous but relatively inert C-H bonds into valuable functional groups, often with high regioselectivity. The development of recyclable PdI₂ precatalysts for these reactions further enhances their synthetic utility and sustainability. researchgate.net

The understanding of the mechanistic pathways involved in PdI₂-catalyzed reactions has also evolved. For instance, in certain cross-electrophile reductive couplings, a non-canonical Pd(I)-iodide catalytic cycle has been proposed, highlighting the nuanced and sometimes unexpected reactivity of this system. acs.org This ongoing mechanistic investigation continues to push the boundaries of what is possible with this compound and its derivatives.

Scope and Research Trajectories of this compound Investigations

The scope of this compound's application in chemical research is broad and continues to expand. Current research is focused on several key trajectories aimed at harnessing its catalytic potential in new and innovative ways.

One major research direction is the development of more efficient and sustainable catalytic systems. This includes the use of PdI₂ in conjunction with co-catalysts or additives to enhance its activity and selectivity. researchgate.net For example, the use of potassium iodide (KI) as an additive is common in PdI₂-catalyzed carbonylation reactions. researchgate.net There is also a focus on developing recyclable catalytic systems to minimize waste and reduce the cost associated with this precious metal catalyst. researchgate.net

Another significant area of investigation is the application of this compound in novel reaction methodologies. This includes its use in cascade or tandem reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. acs.org The development of Pd/photoirradiation systems for carbonylation reactions of alkyl iodides is an example of this, combining radical chemistry with palladium catalysis. acs.org

Furthermore, the unique reactivity of this compound is being explored in the context of cross-electrophile coupling reactions. These reactions offer new strategies for bond formation by coupling two different electrophiles, a challenging transformation that is of great interest to synthetic chemists. The discovery of a formate-mediated deoxygenative Heck reaction catalyzed by a palladium(I)-iodide species points to the potential for uncovering novel catalytic cycles and reaction pathways. acs.org

The synthesis of advanced materials and nanoparticles is another burgeoning field where this compound is finding application. chemimpex.comchemimpex.com It serves as a precursor for the synthesis of palladium nanoparticles, which are important in catalysis and sensor technology due to their high surface area and reactivity. chemimpex.com

Future research is likely to focus on:

Expanding the Substrate Scope: Applying PdI₂-based catalysts to a wider range of substrates, including those with sensitive functional groups. organic-chemistry.org

Asymmetric Catalysis: Developing chiral ligand systems that can be used with this compound to achieve enantioselective transformations.

Mechanistic Elucidation: Gaining a deeper understanding of the fundamental steps in PdI₂-catalyzed reactions to enable the rational design of more efficient catalysts. acs.org

Green Chemistry Applications: Utilizing this compound in environmentally benign reaction media, such as ionic liquids or water, and in continuous-flow processes. researchgate.netresearchgate.net

The ongoing exploration of this compound chemistry promises to deliver new and powerful tools for organic synthesis, with far-reaching implications for the pharmaceutical, agrochemical, and materials science industries.

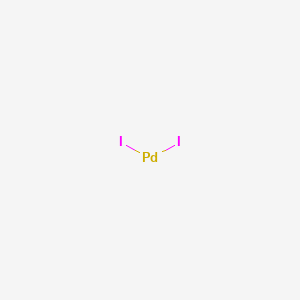

Structure

2D Structure

特性

IUPAC Name |

palladium(2+);diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUTDROYPGBMR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd+2].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-38-7 | |

| Record name | Palladium diiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium iodide (PdI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Preparative Strategies for Palladium Ii Iodide Complexes

Preparation of Palladium(II) Iodide as a Precursor for Derived Palladium Compounds

Synthesis of this compound Precursors for Fluoride (B91410) Complexes

This compound compounds serve as vital precursors in the synthesis of palladium(II) fluoride complexes. These transformations typically involve the reaction of this compound species with silver fluoride (AgF) to facilitate halide exchange. The preparation of these this compound precursors themselves has been achieved through several distinct synthetic strategies, often starting from readily available palladium(II) dimers or complexes.

One common approach involves the reaction of cyclopalladated dimers, such as [(phpy)Pd(I)]₂ (where phpy = 2-phenylpyridine) and [(bzq)Pd(I)]₂ (where bzq = benzo[h]quinoline), with various nitrogen-donor ligands. For instance, reaction with ligands like 2,6-lutidine, 4-tert-butylpyridine (B128874) (tBu-py), or triphenylphosphine (B44618) (PPh₃) can yield specific this compound precursors researchgate.netnih.gov.

Another strategy involves the preparation of this compound complexes from other palladium halides. For example, (NCN)Pd(Br) can be converted to a this compound complex by reaction with sodium iodide (NaI) researchgate.netnih.gov. Similarly, palladium(II) methyl complexes, such as (tBu-bpy)Pd(Me)₂, can react with methyl iodide (MeI) to produce this compound derivatives researchgate.netnih.gov. These methods provide access to a range of this compound compounds that are suitable for subsequent conversion to fluoride complexes.

Table 2.2.1: Representative Synthesis Strategies for this compound Precursors

| Strategy | Starting Material / Precursor | Reagents / Conditions | Resulting this compound Precursor | Reference(s) |

| 1 | Cyclopalladated dimer [(phpy)Pd(I)]₂ or [(bzq)Pd(I)]₂ | 2,6-lutidine, 4-tert-butylpyridine (tBu-py), or PPh₃ | Various Pd(II) iodide complexes with N-donor ligands | researchgate.netnih.gov |

| 2 | (NCN)Pd(Br) | NaI | Pd(II) iodide complex | researchgate.netnih.gov |

| 3 | (tBu-bpy)Pd(Me)₂ | MeI | Pd(II) iodide complex | researchgate.netnih.gov |

Mechanochemical Synthesis Approaches for this compound-Containing Materials

Mechanochemical synthesis, employing techniques such as ball milling, offers solvent-free or reduced-solvent routes for preparing various chemical compounds, including palladium-containing materials google.commurraystate.edubeilstein-journals.org. This approach can lead to unique material properties and offers potential environmental benefits.

The synthesis of specific this compound complexes has been successfully achieved using solvent-free ball milling. For instance, dialkyl 2,2′-bipyridyl-4,4′-dicarboxylate complexes of this compound have been synthesized through this method murraystate.edu. Mechanochemical activation allows for solid-state reactions between precursors, bypassing the need for traditional solution-based methods. While research in this area often focuses on palladium catalysts or other palladium compounds, the principles of mechanochemical synthesis are applicable to this compound materials, potentially leading to novel crystalline forms or composites beilstein-journals.orgnih.govmurraystate.edu. The use of specific milling media and conditions can influence the particle size, morphology, and purity of the resulting this compound-containing materials.

Nanoscale Synthesis of this compound Materials

The development of this compound at the nanoscale has garnered significant interest due to the enhanced catalytic activity and unique properties exhibited by nanoparticles and hybrid nanostructures.

Aqueous Medium Synthesis of this compound Nanoparticles via Ligand Exchange

The synthesis of small, spherical this compound nanoparticles in aqueous media has been achieved using ligand exchange strategies. A notable method involves the reaction in the presence of poly(vinyl pyrrolidone) (PVP) as a stabilizing ligand in an aqueous solution at room temperature researchgate.netchemistryviews.org. This process utilizes ligand exchange to form the nanoparticles, and its kinetics, including mean radius and dispersity, can be monitored using techniques like in situ time-resolved synchrotron-based small-angle X-ray scattering (SAXS) and X-ray absorption near edge structure/extended X-ray absorption fine structure (XANES/EXAFS) analysis researchgate.netchemistryviews.org.

Typical synthesis parameters can include specific concentrations of reactants, such as 10 mmol L⁻¹ of palladium(II) acetate (B1210297) [Pd(OAc)₂], 2.5 mmol L⁻¹ of potassium iodide (KI), and 20 mmol L⁻¹ of PVP, conducted at room temperature researchgate.net. Halide ions, including iodide, are known to play a role in stabilizing metal nanoparticles in aqueous environments by passivating surfaces and preventing aggregation mdpi.com. This aqueous-phase synthesis offers an environmentally friendly route to this compound nanoparticles with potential applications in catalysis chemistryviews.org.

Table 2.3.1: Parameters for Aqueous Synthesis of this compound Nanoparticles

| Parameter | Value | Notes | Reference(s) |

| Palladium Source | Palladium(II) acetate [Pd(OAc)₂] | 10 mmol L⁻¹ | researchgate.net |

| Iodide Source | Potassium iodide (KI) | 2.5 mmol L⁻¹ | researchgate.net |

| Stabilizing Ligand | Poly(vinyl pyrrolidone) (PVP) | 20 mmol L⁻¹ | researchgate.net |

| Medium | Aqueous | Room temperature | researchgate.netchemistryviews.org |

| Characterization | SAXS, XANES/EXAFS | In situ time-resolved studies | researchgate.netchemistryviews.org |

| Nanoparticle Type | Small spherical this compound nanoparticles | Formed via ligand exchange | researchgate.netchemistryviews.org |

Formation and Characterization of Palladium-Iodide Hybrid Nanostructures

The creation of palladium-iodide hybrid nanostructures involves integrating palladium and iodide components with other materials, such as polymers or carbon-based supports, to form composite nanomaterials. These hybrids can exhibit synergistic properties, enhancing their utility in catalysis and materials science.

While direct synthesis of specific this compound hybrid nanostructures is less detailed in the provided literature compared to palladium nanoparticles (often Pd(0)), research into related systems provides insight. For example, polymer-stabilized palladium iodide particles have been synthesized via wet chemical methods, where palladium precursors react with iodide sources in the presence of stabilizing polymers like poly(o-toluidine) rsc.org. These processes often involve controlling particle size in the nanometer range (e.g., 5–8 nm) and can result in materials characterized by techniques such as X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) rsc.org.

Hybrid materials incorporating palladium and iodide, such as palladium tetraiodide anions supported on functionalized carbon nanotubes (PdI₄@MWCNT-imi-X), have been developed for catalytic applications, demonstrating the potential for creating advanced palladium-iodide composite systems unipa.it. The characterization of such hybrid nanostructures typically involves a combination of spectroscopic and microscopic techniques to elucidate their composition, morphology, and electronic properties.

Compound List:

this compound (PdI₂)

Palladium(II) fluoride complexes

Palladium(II) acetate [Pd(OAc)₂]

Poly(vinyl pyrrolidone) (PVP)

Potassium iodide (KI)

Silver fluoride (AgF)

Potassium tetrachloropalladate(II) [K₂[PdCl₄]]

Palladium(II) chloride [PdCl₂]

Cyclopalladated dimers

2-phenylpyridine (B120327) (phpy)

Benzo[h]quinoline (bzq)

4-tert-butylpyridine (tBu-py)

Triphenylphosphine (PPh₃)

(NCN)Pd(Br)

(tBu-bpy)Pd(Me)₂

Poly(o-toluidine)

Palladium(I) iodide (PdI)

Carbon nanotubes (CNTs)

Palladium tetraiodide (PdI₄)

Structural Elucidation and Advanced Characterization of Palladium Ii Iodide Systems

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into the electronic structure, bonding, and functional groups present in Palladium(II) iodide systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H, ¹³C, ¹⁹F])

NMR spectroscopy is a powerful technique for determining the structure of organic ligands and their coordination to palladium. ¹H NMR is frequently used to observe the chemical environment of protons within the ligands, with coordination to palladium often resulting in characteristic shifts. For instance, in complexes where sulfur-containing ligands like thioamides coordinate to palladium, the ¹H NMR spectra typically show downfield shifts for N-H protons and upfield shifts for signals adjacent to the coordinating sulfur atom tandfonline.comresearchgate.netajol.info. Similarly, ¹³C NMR provides information about the carbon framework, with shifts in signals associated with coordinating atoms, such as the upfield shift of C=S carbons upon sulfur coordination tandfonline.comresearchgate.netajol.info. In complexes involving aryl ligands, specific proton signals (e.g., Ha and Hb in phenylpyridine derivatives) exhibit diagnostic shifts upon coordination to palladium, aiding in the determination of the coordination geometry nih.gov. Furthermore, ¹⁹F NMR spectroscopy is invaluable for characterizing palladium complexes that may be derived from iodide precursors and subsequently converted to fluoride (B91410) complexes, revealing characteristic resonances for the Pd-F bond nih.gov. Mass spectrometry data, often coupled with NMR, helps in identifying molecular fragments and confirming the elemental composition of the complexes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about functional groups and coordination. Changes in characteristic stretching frequencies, such as those of the C=S bond in thioamide ligands, can indicate coordination to the palladium center tandfonline.comresearchgate.netajol.info. In specific catalytic intermediates, IR spectroscopy has identified species like [PdI₃CO]⁻ by its characteristic carbonyl stretching frequency around 2094 cm⁻¹ lookchem.com.

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the palladium complexes. Absorption bands in the UV-Vis spectra can be attributed to ligand-based π–π* transitions or charge-transfer transitions involving the metal center and ligands, such as S→Pd transitions researchgate.net. For example, dimeric palladium iodide species, such as [Pd₂I₆]²⁻, exhibit characteristic absorption maxima, for instance, at 342 nm in solution lookchem.com. UV-Vis spectroscopy is also used to assess the stability of complexes over time nih.gov.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of palladium complexes, thereby confirming their identity and structure researchgate.netresearchgate.net. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing organometallic and coordination compounds in solution uvic.ca. The interpretation of ESI-MS spectra involves analyzing the mass-to-charge ratio (m/z), isotope patterns (especially important for palladium, which has multiple isotopes), accurate mass, and fragmentation patterns uvic.ca. This allows for the identification of molecular ions, ligand fragments, and potential adducts, providing direct evidence for the composition of the complex uvic.ca. GC-MS has also been utilized in conjunction with NMR to assess the diastereopurity of products in palladium-catalyzed reactions researchgate.net.

X-ray Absorption Spectroscopy (XANES/EXAFS) for Elemental Speciation and Local Structure

X-ray Absorption Spectroscopy (XAS), comprising X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a highly sensitive technique for probing the local atomic environment, oxidation state, and coordination geometry of metal centers mdpi.comscispace.comnih.gov. XANES spectra, recorded at energies near an absorption edge (e.g., Pd K-edge), provide direct information about the oxidation state of palladium and the symmetry of its coordination sphere mdpi.comscispace.comnih.gov. For example, the energy and shape of the Pd K-edge XANES spectra can distinguish between different palladium oxidation states and coordination environments rsc.orgrsc.orgdiva-portal.org. EXAFS, which extends to higher energies, probes the oscillations caused by the scattering of photoelectrons by neighboring atoms. Analysis of EXAFS data allows for the quantification of interatomic distances, coordination numbers, and disorder (Debye-Waller factors) around the absorbing palladium atom, thus revealing detailed structural information about the coordination shells mdpi.comnih.gov. XAS is particularly valuable for studying catalytic species in situ or operando, tracking changes in palladium speciation during reactions diva-portal.orgacs.org.

Crystallographic Analysis and Coordination Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing unambiguous structural information about this compound complexes.

Single-Crystal X-ray Diffraction of this compound Complexes

Single-crystal X-ray diffraction studies have revealed that palladium(II) in its iodide complexes typically adopts a square-planar coordination geometry, although distortions from ideal square planarity are common due to the nature of the ligands and the presence of iodide ligands researchgate.netresearchgate.netresearchgate.netnih.goviucr.orgiucr.orgresearchgate.net. For instance, in complexes like [(tmeda)Pd(p-FPh)I], the palladium atom is coordinated by two nitrogen atoms from a diamine ligand, a carbon atom from an aryl group, and an iodide ligand, resulting in a distorted square-planar geometry with bond angles deviating from 90° and 180° iucr.orgiucr.org. In other instances, palladium(II) centers are coordinated by sulfur and nitrogen donor atoms from ligands, forming five-membered chelate rings and exhibiting square-planar arrangements nih.govresearchgate.net. Dimeric palladium iodide complexes, such as [PPh₃CH₃]₂[Pd₂I₆]²⁻, have also been characterized, revealing iodide bridges between palladium centers and a bent dimeric structure lookchem.comresearchgate.net. The precise bond lengths and angles determined by X-ray diffraction are crucial for understanding the electronic and steric properties of these complexes, which in turn influence their reactivity and catalytic activity.

Compound List

this compound

Palladium(II) complexes

this compound complexes

[PdLCl₂] (L = 2-(methylthio)aniline)

[(tmeda)Pd(p-FPh)I]

[Pd(L)₄]I₂ (L = Thiourea, Methylthiourea, Dimethylthiourea, Tetramethylthiourea, Imidazolidine-2-thione, Mercaptopyridine, Mercaptopyrimidine, Thionicotinamide)

[Pd(L)₂] (L = monoanionic bidentate un/N-substituted indole-based TSC ligand)

[Pd(Dmtu)₄]Cl₂ · 2H₂O

[Pd(Tmtu)₄]Cl₂

[PdI₃CO]⁻

[Pd₂I₆]²⁻

[(phpy)Pd(I)]₂

[(bzq)Pd(I)]₂

[(AMTTO)PdI₂]₂·3MeOH

[PdX(PPh₃)(1)]X (X = Cl⁻, Br⁻, I⁻, SCN⁻; 1 = 4-phenyl-3-thiosemicarbazide)

Palladium(II) Schiff base complexes

Coumarin (B35378)–Palladium(II) complexes

Palladium(II) fluoride complexes

Palladium(II) complexes containing nitrogen-donor ligands

Palladium(II) complexes of thiones

Palladium(II) complexes of thioamides

Reaction Mechanisms and Kinetic Investigations Involving Palladium Ii Iodide

Mechanistic Pathways in Palladium-Catalyzed Transformations

The oxidative addition of aryl halides to a palladium(0) species is a fundamental and often rate-determining step in numerous palladium-catalyzed cross-coupling reactions, leading to the formation of a key palladium(II) intermediate. chemrxiv.orguvic.ca The reactivity of the aryl halide in this step is strongly dependent on the identity of the halide, with the propensity toward oxidative addition increasing significantly down the group. uvic.ca The established order of reactivity is Ar-F < Ar-Cl < Ar-Br < Ar-I. uvic.ca Consequently, aryl iodides are the most reactive substrates for this transformation.

Kinetic studies have shown that the reaction is typically first-order in both the palladium(0) complex and the aryl halide. uvic.ca The mechanism of oxidative addition to Pd(0) can follow several pathways, but for aryl halides, a three-centered concerted mechanism is generally the most favorable. chemrxiv.org This process involves the palladium center attacking the carbon-halogen bond from the side. chemrxiv.org

The ligation state of the palladium(0) catalyst is a critical factor. While Pd(0) sources like Pd(PPh₃)₄ are common, in solution, they exist in equilibrium with less-ligated species such as Pd(PPh₃)₃ and the highly reactive 14-electron Pd(PPh₃)₂. uvic.ca It has been proposed that the bisphosphine palladium complexes are likely responsible for facilitating the oxidative addition of aryl iodides. uvic.ca However, more recent investigations using gas-phase studies and theoretical calculations have provided compelling evidence that the 12-electron, monoligated Pd(0) complex is orders of magnitude more reactive towards halobenzenes than the bisligated species. uvic.caresearchgate.net The oxidative addition of phenyl iodide to a bisligated Pd(0) complex, [PdL₂], cleanly forms the corresponding aryl palladium(II) iodide product, [PdL₂(Ph)(I)]. uvic.ca In contrast, under the same conditions, no reaction is observed with phenyl bromide or phenyl chloride, highlighting the exceptional reactivity of the C-I bond. uvic.ca

Density Functional Theory (DFT) calculations have explored the reaction of phenyl iodide with palladium(0) complexes. acs.org These studies confirm that three-coordinate anionic Pd(0) species are stable intermediates. acs.org The aryl halide coordinates to the palladium center through the halide atom, after which C-I bond cleavage occurs to form a cis-configured Pd(II) complex. acs.org

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Aryl Iodide (Ar-I) | Highest | Mild conditions, reactive with various Pd(0) precursors. uvic.ca |

| Aryl Bromide (Ar-Br) | High | Generally requires more forcing conditions or activated catalysts compared to Ar-I. uvic.ca |

| Aryl Chloride (Ar-Cl) | Low | Often requires specialized, bulky, electron-rich ligands and higher temperatures. researchgate.net |

| Aryl Fluoride (B91410) (Ar-F) | Lowest | Typically unreactive under standard cross-coupling conditions. uvic.ca |

In palladium catalysis, dinuclear palladium(I) complexes, particularly those featuring bridging iodide ligands, have emerged as significant species that can influence reaction pathways and efficiency. springernature.comnih.gov These Pd(I) dimers can function either as precatalysts that generate highly active Pd(0) species or as direct participants in dinuclear catalytic cycles. nih.govthieme-connect.de

Iodide-bridged Pd(I) dimers are notably stable and can be recovered from reactions, offering an advantage over sensitive mononuclear Pd(0) catalysts. nih.govthieme-connect.de For instance, the dianionic iodide-bridged dimer [Pd₂I₆][NBu₄]₂ can be formed from the reaction of Pd(OAc)₂ and a tetraalkylammonium iodide salt. nih.gov Under reducing conditions, this Pd(II) dimer can be converted to the corresponding palladium(I) dimer, [Pd₂I₄][NBu₄]₂. nih.gov This Pd(I) species can then undergo dinuclear oxidative addition with an aryl iodide to generate an arylpalladium(II) complex, which subsequently enters the catalytic cycle. nih.gov

The alkylation of palladium(II) complexes with alkyl halides is a crucial step in many C-H functionalization reactions, and its mechanism can be elucidated through stereochemical studies. jiaolei.group The reaction between a palladacycle, a stable form of a Pd(II) intermediate, and an alkyl iodide can proceed through different mechanistic pathways, such as a stereoinvertive Sₙ2-type mechanism or a stereoretentive oxidative addition (OA) mechanism. jiaolei.group

Detailed investigations using deuterium-labeled primary alkyl iodides as stereochemical probes have provided significant insight into the alkylation mechanism of different types of palladacycles. jiaolei.group The stereochemical outcome was found to be highly dependent on the nature of the ligands coordinated to the palladium(II) center. jiaolei.group

The study revealed two distinct mechanistic preferences:

C,C-ligated palladacycle intermediates , such as those involved in Catellani-type reactions, undergo alkylation with primary alkyl iodides through an Sₙ2-Pd mechanism . jiaolei.group This pathway involves a nucleophilic attack by the palladium center on the alkyl iodide, leading to inversion of the stereochemistry at the carbon center.

C,X-ligated palladacycles , where X is a heteroatom from a directing group, show more varied behavior. An 8-aminoquinoline-derived palladacycle complex favors an oxidative addition (OA) mechanism . jiaolei.group In contrast, a 2-phenylpyridine-derived C,X-type palladacycle, which exists as a stable dimer with a d⁸-d⁸ interaction between the palladium atoms, reacts via the Sₙ2-Pd mechanism . jiaolei.group

| Palladacycle Type | Example Ligand System | Observed Mechanism | Stereochemical Outcome |

|---|---|---|---|

| C,C-Ligated Intermediate | Catellani-type | Sₙ2-Pd jiaolei.group | Inversion |

Palladium(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant represents a practical and atom-economical method for synthesizing valuable aryl iodides. nih.govnih.govacs.org Mechanistic studies have been crucial in understanding the underlying principles governing this transformation. nih.govacs.org Both monomeric and dimeric Pd(II) species can act as the active catalyst during the reaction. nih.govacs.org

Investigations have revealed two primary competing mechanistic pathways for this reaction:

Pd(II)/Pd(IV) Redox Pathway: This mechanism involves the oxidative addition (OA) of I₂ to the Pd(II) center to form a Pd(IV)-iodide intermediate. Subsequent reductive elimination of the C-I bond regenerates a Pd(II) species.

Pd(II)/Pd(II) Redox-Neutral Pathway: This pathway proceeds via an electrophilic cleavage (EC) mechanism, often referred to as a concerted metalation-deprotonation (CMD) type process. The Pd(II) center facilitates the electrophilic attack of iodine on the C-H bond without undergoing a change in its formal oxidation state.

Detailed computational and experimental studies have shown that the preferred pathway is highly dependent on several factors, most notably the nature of the C-H bond being functionalized and the strength of the interaction between the palladium catalyst and the directing group (DG) on the substrate. nih.govacs.org

For the iodination of C(sp²)-H bonds, the reaction preferentially proceeds via the redox-neutral electrophilic cleavage (EC) pathway. nih.govacs.org A stronger interaction between the palladium center and the directing group generally increases the energy barrier for the EC pathway while simultaneously reducing the barrier for the I-I oxidative addition pathway. nih.govacs.org However, this strengthening of the Pd-DG interaction is not, by itself, sufficient to cause a switch from the EC to the OA mechanism for C(sp²)-H bonds. nih.govacs.org A definitive switch to the oxidative addition pathway occurs when the substrate is changed to one with a functionalizable C(sp³)-H bond. nih.govacs.org

| Factor | Effect on Mechanism | Dominant Pathway |

|---|---|---|

| C(sp²)-H Bond Substrate | Favors electrophilic cleavage regardless of directing group strength. nih.govacs.org | Electrophilic Cleavage (EC) |

| C(sp³)-H Bond Substrate | Induces a switch in mechanism. nih.govacs.org | Oxidative Addition (OA) |

| Strong Pd-Directing Group Interaction | Increases the barrier for EC and decreases the barrier for OA. nih.govacs.org | Still EC for C(sp²)-H bonds, but lowers the relative barrier for OA. |

C-H Activation and Functionalization Mechanisms

Mechanistic Insights into Pd(II)/Pd(IV) and Pd(II)/Pd(II) Redox-Neutral Cycles

The catalytic activity of palladium complexes is often rooted in their ability to cycle between different oxidation states. In reactions involving this compound, two primary catalytic cycles are of mechanistic interest: the Pd(II)/Pd(IV) cycle and the Pd(II)/Pd(II) redox-neutral cycle.

Pd(II)/Pd(IV) Cycle: This pathway involves the oxidation of the palladium(II) center to a high-valent palladium(IV) intermediate. This oxidation is typically facilitated by hypervalent iodine reagents, which are effective oxidants due to their electrophilic nature. researchgate.netnih.gov The cycle generally proceeds through several key steps:

C-H Bond Activation: The reaction often initiates with the activation of a C-H bond via a concerted metalation-deprotonation (CMD) mechanism involving the Pd(II) complex. nih.gov

Oxidative Addition: The hypervalent iodine(III) reagent oxidizes the resulting palladacycle, forming a Pd(IV) intermediate. nih.gov

Reductive Elimination: The Pd(IV) complex then undergoes C-O or C-X reductive elimination, forming the final product and regenerating a Pd(II) species, which can re-enter the catalytic cycle. nih.gov

Pd(II)/Pd(II) Redox-Neutral Cycle: In this mechanism, the palladium catalyst remains in the +2 oxidation state throughout the cycle. A prominent example is the Pd(II)-catalyzed C-H iodination using molecular iodine (I2) as the oxidant. nih.gov Computational studies have shown that for substrates with a C(sp²)-H bond, the reaction preferentially follows an electrophilic cleavage (EC) pathway. nih.gov The strength of the interaction between the palladium center and the directing group on the substrate influences the reaction barrier: a stronger interaction tends to increase the barrier for electrophilic cleavage while lowering the barrier for an alternative I-I oxidative addition pathway. nih.gov

| Catalytic Cycle | Key Feature | Typical Oxidant | Mechanistic Step Example |

| Pd(II)/Pd(IV) | Oxidation of Pd(II) to Pd(IV) | Hypervalent Iodine Reagents (e.g., PhI(OAc)₂) nih.gov | Reductive elimination from Pd(IV) center nih.gov |

| Pd(II)/Pd(II) | Constant Pd(II) oxidation state | Molecular Iodine (I₂) nih.gov | Electrophilic Cleavage (EC) of C-H bond nih.gov |

Carbonylation Reaction Mechanisms

This compound-based systems are particularly effective catalysts for carbonylation reactions, which involve the incorporation of carbon monoxide into organic substrates. unipr.itmdpi.com These processes can be either oxidative or non-oxidative.

A central feature of PdI₂-catalyzed carbonylation is the formation of an alkoxycarbonylpalladium iodide intermediate. unipr.itmdpi.com This key species is generated from the reaction of this compound with an alcohol (R'OH) and carbon monoxide (CO), with the concurrent elimination of hydrogen iodide (HI). mdpi.com

The reactivity of this intermediate is pivotal to the catalytic cycle. For instance, in the oxidative dialkoxycarbonylation of terminal alkynes, the alkoxycarbonylpalladium iodide complex undergoes a syn-insertion of the alkyne's triple bond. This is followed by a subsequent insertion of another molecule of carbon monoxide and finally a nucleophilic displacement by the alcohol to yield the maleic diester product. unipr.itmdpi.com

The catalytic cycle of oxidative carbonylation involves the reduction of Pd(II) to Pd(0). For the catalysis to be sustained, the Pd(0) must be reoxidized to the active Pd(II) state. In PdI₂-based systems, this reoxidation is ingeniously linked to the hydrogen iodide (HI) produced during the formation of the alkoxycarbonyl intermediate. unipr.itmdpi.com

The mechanism proceeds as follows:

Oxidation of HI: The two equivalents of HI generated during the carbonylation process are oxidized by an external oxidant, typically molecular oxygen (O₂), to form molecular iodine (I₂) and water. unipr.it

Oxidative Addition: The newly formed molecular iodine then reacts with the Pd(0) species via oxidative addition to regenerate the this compound catalyst, which can then begin a new cycle. unipr.itrsc.org

This reoxidation pathway is crucial for the high turnover numbers observed in these catalytic systems. mdpi.com

| Step in Oxidative Carbonylation | Reactants | Key Intermediate/Product | Role of Palladium Species |

| Intermediate Formation | PdI₂, R'OH, CO | Alkoxycarbonylpalladium iodide | Pd(II) reacts to form the key intermediate mdpi.com |

| Substrate Insertion | Alkyne, Alkoxycarbonylpalladium iodide | Acyl-palladium complex | The intermediate undergoes insertion reactions unipr.it |

| Product Formation | Acyl-palladium complex, R'OH | Maleic diester | Pd(II) is reduced to Pd(0) unipr.it |

| Catalyst Regeneration | Pd(0), I₂ (from HI + O₂) | PdI₂ | Pd(0) is reoxidized to Pd(II) unipr.itmdpi.com |

Influence of Ligands and Solvents on Reaction Mechanisms

The catalytic activity and selectivity of this compound systems are profoundly influenced by the choice of ligands and solvents. Ligands can modify the electronic and steric properties of the metal center, thereby affecting every step of the catalytic cycle.

Phosphine (B1218219) Ligands: Phosphines are among the most important ligands in palladium catalysis. gessnergroup.com Electron-rich and sterically demanding phosphine ligands are particularly effective at enhancing catalytic activity. gessnergroup.comnih.gov

Electronic Effects: The strong σ-donating character of electron-rich phosphines increases the electron density at the palladium center. This enhanced nucleophilicity of the resulting Pd(0) complex lowers the activation energy for the oxidative addition step, which is often rate-limiting. nih.gov

Steric Effects: The steric bulk of ligands like P(t-Bu)₃ is thought to facilitate the reductive elimination step, which releases the product and regenerates the catalyst. It also helps in forming the catalytically active 1:1 Pd(0):ligand species in solution. nih.gov

Reductant Role: In some systems, phosphine ligands can also serve as reducing agents, generating the active Pd(0) catalyst in situ from a Pd(II) precursor like Pd(OAc)₂. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium catalysis. They typically form very stable bonds with the metal center and are strong σ-donors, often leading to highly active and robust catalysts. rsc.orgnih.gov

Catalytic Activity: Palladium(II) complexes bearing NHC ligands have demonstrated high activity in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org The specific structure of the NHC ligand can significantly influence catalytic performance. rsc.orgnih.gov

Functionalized NHCs: Rational design has led to the development of NHC ligands with specific functionalities. For example, incorporating sugar units like galactopyranoside into the NHC backbone yields water-soluble palladium(II) complexes. These catalysts are active and reusable for C-C coupling reactions in aqueous media, offering a greener alternative to traditional organic solvents. nih.gov

| Ligand Type | Key Feature | Impact on Catalysis | Example |

| Phosphine | Electron-rich, Sterically bulky | Lowers oxidative addition barrier, facilitates reductive elimination nih.gov | P(t-Bu)₃, DavePhos nih.gov |

| N-Heterocyclic Carbene (NHC) | Strong σ-donor, Stable M-L bond | Forms robust and highly active catalysts rsc.orgnih.gov | 1,8-naphthyridine functionalized NHCs rsc.org |

| Functionalized NHC | Water-soluble (sugar-appended) | Enables catalysis in aqueous media, catalyst reusability nih.gov | Galactopyranoside-based NHCs nih.gov |

Solvent Polarity Effects on Active Palladium Species

Computational and experimental studies have shown that in nonpolar solvents, neutral monoligated palladium(0) complexes, such as [Pd(L)], are often the active catalytic species. However, in polar solvents, the formation of anionic palladium complexes, like [Pd(L)(X)]⁻ (where X is an anion), is favored. nih.govacs.orgrsc.org These anionic species are often stabilized in more polar environments and can exhibit different reactivity and selectivity compared to their neutral counterparts. acs.orgrsc.org For instance, in Suzuki-Miyaura cross-couplings, a switch in selectivity between C-Cl and C-OTf bonds has been attributed to a change in the active catalyst from a neutral [Pd(PtBu3)] complex in nonpolar solvents to an anionic [Pd(PtBu3)(X)]⁻ complex in polar solvents. nih.gov

Table 1: Influence of Solvent on Active Species and Reaction Selectivity

| Solvent Type | Dominant Active Species (Hypothesized) | Observed Selectivity in Chloroaryl Triflates Coupling | Reference |

| Nonpolar (e.g., Toluene, THF) | Neutral Monoligated Complex [Pd(L)] | C-Cl Bond Activation | acs.org, nih.gov |

| Polar Coordinating (e.g., DMF, MeCN) | Anionic Complex [Pd(L)(X)]⁻ or Solvent-Coordinated Complex [Pd(L)(solv)] | C-OTf Bond Activation | acs.org, nih.gov, rsc.org |

| Polar Non-coordinating (e.g., Acetone, MeNO₂) | Neutral Monoligated Complex [Pd(L)] | C-Cl Bond Activation | nih.gov |

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. These methods provide detailed insights into the structures and energetics of short-lived intermediates and transition states that are often difficult to characterize experimentally. escholarship.org

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

DFT calculations have been extensively applied to map the reaction pathways involving palladium and iodide, with a significant focus on the oxidative addition of aryl iodides to palladium(0) complexes—a frequent rate-determining step in cross-coupling reactions. acs.orgresearchgate.net These studies have confirmed that the reaction can proceed through various intermediates, depending on the ligands and reaction conditions.

One key finding is the stability of three-coordinate anionic Pd(0) species, such as [Pd(PMe₃)₂OAc]⁻, which can serve as the starting point for the oxidative addition of phenyl iodide. acs.orgresearchgate.net DFT calculations have shown that aryl halides first coordinate to the palladium center through the halide atom, forming a stable four-coordinate adduct with no significant energy barrier. acs.orgresearchgate.net From this adduct, the C-I bond cleavage occurs, leading to a cis-configured Pd(II) complex. acs.orgresearchgate.net

The nature of the active species in oxidative addition has been a subject of detailed computational study. DFT calculations suggest that monoligated palladium complexes, for example, Pd(PPh₃), may be responsible for the oxidative addition of aryl iodides, being more reactive than the corresponding bis-ligated Pd(PPh₃)₂ complexes. uvic.ca Furthermore, in photochemical reactions involving alkyl iodides, DFT has been used to explore reaction pathways, indicating that a triplet-state (T1) mechanism involving radicals can have a reasonable activation energy for oxidative addition, in contrast to a ground-state pathway with a prohibitively high barrier. nih.govacs.org The high spin-orbit coupling of both palladium and iodine facilitates the necessary intersystem crossing for such mechanisms. nih.gov

Table 2: Computed Energetics for Oxidative Addition of Phenyl Iodide (Ph-I) to Palladium Complexes

| Reacting Complex | Transition State (TS) | Product Complex | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method/Reference |

| Pd(PMe₃)₂(OAc)⁻ + PhI | [PhI···Pd(PMe₃)₂(OAc)]⁻ | cis-[Pd(Ph)(I)(PMe₃)(OAc)]⁻ + PMe₃ | 14.5 | -16.2 | BP86 / Triple-ζ acs.orgresearchgate.net |

| Pd(PPh₃) + PhI | TS(Pd(PPh₃)+PhI) | Pd(Ph)(I)(PPh₃) | 4.3 | -29.2 | M06 / DZP uvic.ca |

| Pd(PPh₃)₂ + PhI | TS(Pd(PPh₃)₂+PhI) | Pd(Ph)(I)(PPh₃) + PPh₃ | 15.1 | -16.3 | M06 / DZP uvic.ca |

Computational Modeling of Palladium-Mediated Carbon-Carbon Bond Cleavage

While computational studies have extensively modeled various elementary steps in palladium catalysis, including C-H activation, C-Si cleavage, and P-C bond cleavage, specific computational investigations focusing on carbon-carbon bond cleavage directly mediated by this compound are not prominent in the reviewed scientific literature. escholarship.orgsemanticscholar.orgrsc.orgrsc.org Research in palladium-catalyzed C-C bond activation often involves other ligand systems or does not specify the role of iodide. semanticscholar.org Therefore, this remains an area with potential for future computational exploration to fully understand the capabilities and mechanisms of palladium-iodide catalytic systems.

Advanced Catalytic Applications of Palladium Ii Iodide

Palladium(II) Iodide in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. acs.org These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. Palladium(II) compounds, including this compound, typically serve as stable, air-tolerant precatalysts that are reduced in situ to the active Pd(0) state to initiate the cycle. The nature of the halide ligand can influence catalyst activity and stability.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. researchgate.net The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. ineosopen.org

Palladium(II) complexes are common precatalysts for this reaction. uchicago.edu While specific studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the general mechanism accommodates its use. Aryl iodides are highly reactive electrophiles in this process, often enabling the reaction to proceed under mild conditions. researchgate.netnih.gov The oxidative addition of an aryl iodide (Ar-I) to a Pd(0) species is typically a facile step. nih.gov However, research has shown that in catalyst systems using phosphine (B1218219) ligands, the presence of iodide can sometimes lead to the formation of stable off-cycle intermediates, potentially slowing down the catalytic turnover, especially at lower temperatures. nih.gov Despite this, the Suzuki-Miyaura reaction remains a powerful tool, and the choice of palladium source, ligands, base, and solvent system is crucial for optimizing the coupling of various aryl iodides with organoboronic acids. ineosopen.orgethz.ch

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgrsc.org Like other cross-coupling reactions, it typically relies on a Pd(0)/Pd(II) catalytic cycle. acs.orgrsc.org Palladium(II) salts are often used as precatalysts. nih.gov However, in a study evaluating various palladium complexes for a Heck reaction, this compound, alongside another complex, was found to be inactive under the specific conditions tested, while other Pd(II) complexes successfully catalyzed the transformation. nih.gov This highlights the significant impact the choice of anion can have on the catalytic activity.

A more advanced application is found in oxidative Heck/Suzuki domino reactions. These processes combine a palladium(II)-catalyzed oxidative Heck reaction with a subsequent Suzuki-type arylation in a single pot. acs.org This sequence allows for the difunctionalization of alkenes. For instance, a stereoselective Pd(II)-catalyzed Heck/Suzuki domino reaction has been developed for the β,α-diarylation of chelating vinyl ethers with arylboronic acids. acs.org The mechanism involves a migratory insertion followed by a transmetalation-reductive elimination sequence, with a reoxidant used to regenerate the catalytically active Pd(II) species. acs.org This powerful strategy enables the construction of complex molecular architectures with high stereochemical control. acs.org

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. acs.orgresearchgate.net This reaction is valued for its tolerance of a wide array of functional groups. rsc.org The mechanism follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org Aryl iodides are effective electrophiles for this transformation. mdpi.com

While palladium(0) complexes are often used, Pd(II) precursors can also initiate the catalysis after in situ reduction. The role of iodide in the system can be significant. For example, the oxidative addition of a C-F bond in tetrafluoroethylene (B6358150) to a palladium(0) center was found to be promoted by the addition of lithium iodide, which resulted in the formation of a trifluorovinyl this compound intermediate. wikipedia.org This intermediate could then participate in a cross-coupling reaction. wikipedia.org This demonstrates how iodide can facilitate the crucial oxidative addition step, which is often rate-limiting, by modifying the palladium center. Research on the Stille coupling of iodovinyl triflones with various stannanes has also been conducted, leading to the stereospecific synthesis of complex dienyl triflones. ineosopen.org

The Sonogashira coupling is a highly effective method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. lookchem.com this compound has been successfully employed as a catalyst in this reaction, particularly in its carbonylative variant. The carbonylative Sonogashira reaction is a three-component coupling involving an aryl halide, a terminal alkyne, and carbon monoxide to produce alkynones, which are valuable synthetic intermediates. science.gov

A study by Wu and coworkers demonstrated a mild and efficient palladium-catalyzed carbonylative Sonogashira coupling of aryl thianthrenium salts with aliphatic alkynes using PdI₂ as the catalyst. acs.org The optimal conditions involved 2 mol % of PdI₂, 6 mol % of triphenylphosphine (B44618) (PPh₃) as a ligand, and N,N-diisopropylethylamine (DIPEA) as the base, under a carbon monoxide atmosphere. acs.org This system showed broad functional group tolerance, providing the desired alkynone products in good yields. acs.org

| Aryl Thianthrenium Salt (Ar-TT⁺) | Alkyne | Product | Yield (%) |

| Phenyl | 1-Octyne | 1-Phenylnon-2-yn-1-one | 72 |

| 4-Methylphenyl | 1-Octyne | 1-(p-Tolyl)non-2-yn-1-one | 75 |

| 4-Methoxyphenyl | 1-Octyne | 1-(4-Methoxyphenyl)non-2-yn-1-one | 70 |

| 4-Fluorophenyl | 1-Octyne | 1-(4-Fluorophenyl)non-2-yn-1-one | 68 |

| 4-Chlorophenyl | 1-Octyne | 1-(4-Chlorophenyl)non-2-yn-1-one | 65 |

| 4-Bromophenyl | 1-Octyne | 1-(4-Bromophenyl)non-2-yn-1-one | 62 |

| Phenyl | Cyclohexylacetylene | 1-Cyclohexyl-2-phenylethyne | 71 |

| Phenyl | 3,3-Dimethyl-1-butyne | 4,4-Dimethyl-1-phenylpent-2-yn-1-one | 65 |

Table 1: Substrate scope for the PdI₂-catalyzed carbonylative Sonogashira coupling. Reaction conditions: alkyne (0.2 mmol), aryl thianthrenium salt (0.3 mmol), PdI₂ (2 mol %), PPh₃ (6 mol %), DIPEA (2.0 equiv), CO (10 bar), DMF (0.1 M), 80 °C, 15 h. Data sourced from Organic Letters. acs.org

Direct arylation is an increasingly important C-C bond-forming strategy that involves the coupling of an aryl halide with a C-H bond, avoiding the need for pre-functionalized organometallic reagents. acs.org Palladium(II) catalysts are often employed in these C-H activation/functionalization reactions.

This compound has been shown to be effective in this area. For instance, a PdI₂–KI catalytic system was used for the carbonylative heterocyclization of N-Boc-1-amino-3-yn-2-ols, a process that involves C-H functionalization to produce functionalized pyrrole (B145914) derivatives. researchgate.net The reaction proceeds in alcoholic solvents under a carbon monoxide/air atmosphere. researchgate.net

Furthermore, palladium-NHC (N-heterocyclic carbene) complexes have been developed for direct arylation reactions. In one study, a bis-carbene this compound complex was synthesized and successfully used to catalyze the direct C-H bond arylation of benzothiazole (B30560) with aryl iodides, with copper(I) iodide acting as a co-catalyst. umich.edu These examples demonstrate the utility of this compound in facilitating C-H activation, a key step in modern, atom-economical synthetic methods.

Decarboxylative cross-coupling reactions provide a powerful alternative to traditional methods by using readily available carboxylic acids as coupling partners, which release CO₂ as the only byproduct. researchgate.net This approach avoids the preparation of often sensitive organometallic reagents. ethz.chresearchgate.net

This compound has been identified as a competent catalyst in this type of transformation. In developing a general methodology for the cross-coupling of 2-(azaaryl)carboxylates with aryl halides, various palladium sources were screened. This compound was shown to provide the desired 2-phenyl pyridine (B92270) product in a 36% yield under the initial test conditions, demonstrating its viability for this reaction. ethz.ch Further optimization of the dual palladium/copper catalytic system led to improved yields. ethz.ch

In another study, an efficient catalyst system for the decarboxylative cross-coupling of even non-activated aryl chlorides with aromatic carboxylates was generated in situ from CuI, 1,10-phenanthroline, a phosphine ligand, and PdI₂. This system proved useful for the synthesis of both biaryl compounds and aryl ketones, showcasing the effectiveness of PdI₂ as a precatalyst in challenging coupling reactions.

This compound in Carbonylation and Cyclocarbonylation Reactions

This compound has demonstrated significant utility as a catalyst in a variety of carbonylation and cyclocarbonylation reactions. These processes are fundamental in organic synthesis for the introduction of a carbonyl group, utilizing carbon monoxide as an economical C1 building block. The PdI2-based catalytic systems are particularly effective under oxidative conditions, enabling the synthesis of a wide array of valuable heterocyclic compounds.

Oxidative Carbonylation of Diols to Cyclic Carbonates

The synthesis of cyclic carbonates, important compounds with applications in pharmaceuticals and as polar solvents, can be efficiently achieved through the this compound-catalyzed oxidative carbonylation of diols. mdpi.comresearchgate.netresearchgate.netnih.gov This method provides a direct route to both five- and six-membered cyclic carbonates from 1,2- and 1,3-diols, respectively. mdpi.comresearchgate.netresearchgate.net

The reaction is typically carried out under a carbon monoxide and air (as an oxidant) atmosphere at elevated temperatures, with N,N-dimethylacetamide (DMA) often serving as the solvent. researchgate.netnih.gov A key feature of this catalytic system is the use of potassium iodide (KI) as a co-catalyst, which works in conjunction with PdI2. researchgate.netnih.gov For certain substrates, the addition of a dehydrating agent, such as trimethyl orthoacetate, is crucial to achieve high selectivity and yields. mdpi.comresearchgate.netresearchgate.net Under these conditions, a range of diols can be converted to their corresponding cyclic carbonates in good to excellent yields, generally between 66% and 94%. mdpi.comresearchgate.net

The versatility of this method has been demonstrated with more complex substrates. For instance, glycerol (B35011), a readily available renewable resource, can be converted to glycerol carbonate in a 62% yield. mdpi.comnih.gov Furthermore, the reaction with α-D-glucose results in a double carbonylation process, directly yielding α-D-glucofuranose 1,2:5,6-dicarbonate. nih.gov

The proposed mechanism involves the formation of an alkoxycarbonylpalladiumiodide intermediate from the reaction of a hydroxyl group with PdI2 and CO. This intermediate is then intramolecularly trapped by the second hydroxyl group in a nucleophilic displacement, leading to the formation of the cyclic carbonate. mdpi.comresearchgate.net

Table 1: this compound-Catalyzed Oxidative Carbonylation of Diols

| Diol Substrate | Product | Yield (%) | Reaction Conditions | Source |

|---|---|---|---|---|

| 1,2-Diols | 5-Membered Cyclic Carbonates | 84-94 | PdI₂/KI, CO/Air, 100 °C, DMA | researchgate.net |

| 1,3-Diols | 6-Membered Cyclic Carbonates | 66-74 | PdI₂/KI, CO/Air, 100 °C, DMA | researchgate.net |

| Glycerol | Glycerol Carbonate | 62 | PdI₂/KI, CO/Air, 100 °C, DMA | mdpi.comnih.gov |

| α-D-Glucose | α-D-Glucofuranose 1,2:5,6-dicarbonate | - | PdI₂/KI, CO/Air, 100 °C, DMA | nih.gov |

Dicarbonylation Processes for Heterocycle Synthesis (e.g., Coumarins)

Palladium-catalyzed dicarbonylation reactions of alkynes are a powerful tool for the synthesis of various heterocycles. While the direct use of this compound for the synthesis of simple coumarins is not extensively detailed in the provided research, the broader context of palladium(II)-catalyzed carbonylative cyclizations points to its potential in synthesizing complex coumarin (B35378) derivatives and related structures. For example, ligand-controlled palladium(II)-catalyzed regiodivergent carbonylation of alkynes has been established for the synthesis of indolo[3,2-c]coumarins. nih.gov This process demonstrates the fine-tuning of selectivity in carbonylation reactions to produce complex heterocyclic frameworks. nih.gov The synthesis of 3,4-disubstituted coumarins has also been achieved through the palladium-catalyzed annulation of internal alkynes with o-iodophenols in the presence of carbon monoxide. capes.gov.br These examples highlight the capability of palladium catalysts to facilitate the intricate bond formations required for the synthesis of coumarin-based structures.

Multicomponent Carbonylative Synthesis of Complex Heterocycles (e.g., Furans)

A significant application of this compound is in the multicomponent carbonylative synthesis of highly substituted furans. mdpi.comnih.govnih.gov A notable example is the synthesis of previously unreported 2-(4-acylfuran-2-yl)acetamides. mdpi.comnih.govnih.gov This reaction proceeds via the PdI2/KI-catalyzed oxidative carbonylation of 2-propargyl-1,3-dicarbonyl compounds in the presence of carbon monoxide and a secondary amine. mdpi.comnih.govnih.gov

This process is highly efficient, assembling three components in a single step under relatively mild conditions to afford the furan (B31954) derivatives in fair to good yields, ranging from 54% to 81%. mdpi.comnih.govnih.gov The reaction mechanism is believed to involve an initial Csp-H activation through oxidative monoaminocarbonylation of the terminal alkyne, forming a 2-ynamide intermediate. mdpi.comnih.govnih.gov This is followed by an intramolecular 5-exo-dig O-cyclization and subsequent aromatization to yield the furan product. mdpi.comnih.govnih.gov This multicomponent approach offers a direct and atom-economical route to complex furan structures from simple, readily available starting materials. mdpi.com

Table 2: this compound-Catalyzed Multicomponent Synthesis of Furans

| Starting Materials | Product | Yield (%) | Catalytic System | Source |

|---|---|---|---|---|

| 2-Propargyl-1,3-dicarbonyl compounds, CO, Secondary amine | 2-(4-Acylfuran-2-yl)acetamides | 54-81 | PdI₂/KI | mdpi.comnih.govnih.gov |

Oscillatory Carbonylation Reactions Catalyzed by this compound

This compound plays a central role as a catalyst in the fascinating phenomenon of oscillatory carbonylation reactions of alkynes. rsc.orgrsc.org These reactions, first discovered in the 1990s, exhibit periodic oscillations in various parameters such as pH and redox potential. rsc.org The archetypal substrate for these studies is phenylacetylene (B144264), and the reaction is typically carried out in methanol (B129727) with a PdI2-KI catalytic system under a flow of carbon monoxide and air. rsc.orgrsc.org

The oscillatory behavior is attributed to a complex reaction network involving different palladium oxidation states, primarily Pd(II) and Pd(I). rsc.org It is hypothesized that the accumulation and consumption of various intermediates, including palladium hydride complexes and hydrogen iodide, drive the oscillations. rsc.orgrsc.org The oxidation of hydrogen iodide by molecular oxygen can lead to the formation of molecular iodine, which acts as another oxidant in the system. rsc.orgrsc.org Recent research has expanded the scope of these oscillatory reactions to include polymeric substrates and catalysts, opening up possibilities for the development of pulsatile material release systems. rsc.org

Table 3: Oscillatory Carbonylation Catalyzed by this compound

| Substrate | Catalyst System | Observed Oscillations | Key Mechanistic Species | Source |

|---|---|---|---|---|

| Phenylacetylene | PdI₂/KI in Methanol | pH, Redox Potential | Pd(I), Pd(II), Hydride Complexes, HI, I₂ | rsc.orgrsc.org |

| PEGylated Alkynes | PdI₂/KI | pH, Turbidity | - | rsc.org |

This compound in Directed C-H Functionalization

Ortho-C-H Iodination of Aromatic Substrates

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective synthesis of substituted aromatic compounds. In the context of C-H iodination, palladium(II) catalysts are instrumental. While various palladium(II) sources are employed, the development of catalytic systems that are efficient and operationally simple is a key research focus.

One of the challenges in using this compound directly is its poor solubility in many organic solvents. nih.gov However, the use of a coordinative solvent can help to solubilize PdI2 and facilitate the catalytic cycle. nih.gov An efficient and practical method for the ortho-C-H iodination of aromatic substrates utilizes molecular iodine (I2) as the sole oxidant in the presence of a palladium catalyst. nih.gov This approach has been successfully applied to a wide range of substrates, including those containing heterocycles that can often inhibit C-H activation. nih.gov The success of this methodology relies on the use of an amide auxiliary to direct the C-H activation and an additive like cesium acetate (B1210297) to facilitate the catalytic turnover. nih.gov

The carboxyl group has also been explored as a directing group for ortho-iodination of aromatic carboxylic acids. researchgate.net In some systems, a Pd(II) catalyst is used with potassium iodide as the iodine source. researchgate.net The mechanism is proposed to involve coordination of the directing group to a palladium(IV) species, which is generated in situ, followed by C-H activation to form a palladacycle intermediate and subsequent C-I bond formation. researchgate.net

Table 4: Palladium-Catalyzed Ortho-C-H Iodination of Aromatic Substrates

| Substrate Type | Directing Group | Palladium Catalyst | Oxidant/Iodine Source | Key Features | Source |

|---|---|---|---|---|---|

| Amide-containing aromatics | Amide | Pd(OAc)₂ | I₂ | Uses I₂ as sole oxidant; compatible with heterocycles | nih.gov |

| Aromatic carboxylic acids | Carboxyl | Pd(OAc)₂ | KI/Ce(III)/H₂O₂ | Occurs in aqueous media | researchgate.net |

C-H Acetoxylation and Benzoyloxylation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium catalysis has been at the forefront of this field, with C-H acetoxylation and benzoyloxylation emerging as key methods for introducing oxygen-containing functional groups.

While palladium(II) acetate, Pd(OAc)₂, is the most extensively studied catalyst for these transformations, research into other palladium sources provides a broader understanding of the catalytic cycle. In the context of C-H functionalization, the choice of the palladium salt and additives can be critical.

One pertinent study on Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the oxidant found that both PdCl₂ and PdI₂ can serve as effective catalysts in the presence of cesium acetate (CsOAc), although they were slightly less effective than Pd(OAc)₂. nih.gov A key observation was that PdI₂ exhibited no catalytic activity in the absence of CsOAc. nih.gov This suggests that an anionic ligand exchange to form a more reactive palladium(II) acetate or palladium(II) iodoacetate species in situ is essential for the catalytic cycle to proceed. nih.gov This finding underscores the principle that even if PdI₂ is used as the precatalyst, the catalytically active species may be a different palladium complex formed under the reaction conditions.

A proposed general mechanism for palladium-catalyzed C-H acetoxylation involves the coordination of a directing group to the Pd(II) center, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by an external oxidant, such as iodosylbenzene diacetate (PhI(OAc)₂), to a Pd(IV) species. Reductive elimination from this high-valent palladium complex releases the acetoxylated product and regenerates the active Pd(II) catalyst. nih.gov

For instance, the benzoyloxylation of 2-arylpyridines has been achieved using Pd(OAc)₂ as the catalyst and an iodobenzene (B50100) dibenzoate as both the oxidant and the source of the benzoyloxy group. researchgate.net The reaction proceeds with high regioselectivity for the ortho-C-H bond of the aryl ring. researchgate.net

While direct, comprehensive studies focusing solely on PdI₂ as the primary catalyst for C-H acetoxylation and benzoyloxylation are not widely documented, the available data suggest its potential as a precatalyst that can enter the catalytic cycle via ligand exchange.

Table 1: Comparison of Palladium Catalysts in a C-H Iodination Reaction nih.gov

| Entry | Catalyst (mol %) | Additive | Yield (%) |

| 1 | Pd(OAc)₂ (2) | CsOAc | 98 |

| 2 | PdCl₂ (2) | CsOAc | 85 |

| 3 | PdI₂ (2) | CsOAc | 80 |

| 4 | PdI₂ (2) | None | 0 |

Reaction conditions: Substrate (1.0 equiv), I₂ (1.5 equiv), catalyst, additive (2.0 equiv) in dichloroethane at 100 °C for 24h.

Other Emerging Catalytic Transformations

Beyond the well-established cross-coupling and C-H functionalization reactions, this compound is being explored in other novel catalytic processes.

Dimerization of Phenylacetylene

The dimerization and polymerization of alkynes are fundamental transformations for the synthesis of conjugated materials and complex organic molecules. Palladium complexes are known to catalyze these reactions. While extensive research has focused on polymerization, the selective dimerization of terminal alkynes like phenylacetylene is also a significant area of study.

The Sonogashira coupling, a cornerstone of palladium catalysis, involves the reaction of a terminal alkyne with an aryl or vinyl halide. The generally accepted mechanism involves the oxidative addition of the halide to a Pd(0) species to form a Pd(II) intermediate, ArPdXL₂. nih.gov Following transmetalation with a copper acetylide, reductive elimination yields the cross-coupled product. nih.gov In the context of dimerization, related palladium acetylide intermediates are key.

Phenylthis compound complexes have been isolated and characterized after Sonogashira coupling reactions, providing insight into the nature of the palladium species present in the catalytic cycle. nih.gov These complexes typically feature a square-planar geometry with the aryl and iodo ligands in a trans configuration. nih.gov

While specific studies detailing the use of unsupported this compound for the dimerization of phenylacetylene are limited, related palladium(II) systems offer insights. For example, the reaction of terminal alkynes in the presence of palladium catalysts can lead to a mixture of products, including dimers. The formation of dimers versus polymers can often be controlled by the reaction conditions, such as catalyst loading, solvent, and temperature.

Catalytic Cleavage of Carbon-Carbon Bonds

The catalytic cleavage of stable carbon-carbon (C-C) bonds is a challenging but increasingly important area of chemical research, offering novel synthetic pathways for the transformation of organic skeletons. Palladium catalysis has shown promise in this domain, particularly in strain-driven reactions or systems where C-C bond activation is coupled with the formation of more stable products.

One notable example involves the palladium-catalyzed selective C-C bond cleavage of cyclopropanol (B106826). This reaction enables the stereoselective synthesis of 1,3-enynes from 1,3-diynes, where the cyclopropanol acts as a source for alkenylation. semanticscholar.org Mechanistic studies, including deuterium (B1214612) labeling and computational analysis, have been conducted to elucidate the reaction pathway. semanticscholar.org

Another area where palladium-catalyzed C-C bond cleavage has been observed is in the chemistry of fullerenes. Palladium catalysts have been shown to facilitate not only C-H bond transformations of organo(hydro)fullerenes but also unexpected C-C bond cleavage reactions.

In a different context, the interaction of palladium complexes with aryl iodides can lead to the cleavage of carbon-iodine bonds. Studies on the reaction of a well-defined Pd(I) metalloradical with aryl iodides have shown the formation of Pd(II) aryl derivatives. researchgate.net This process involves the net radical oxidative addition of the C-I bond to the palladium center. While this is a C-I bond cleavage, the principles of oxidative addition are fundamental to many catalytic cycles that could lead to subsequent C-C bond-forming or cleaving steps.

The direct application of this compound as a catalyst for C-C bond cleavage is not extensively documented in dedicated studies. However, its involvement in catalytic cycles where C-C bond activation occurs is plausible, likely after in situ transformation into a more soluble or reactive catalytic species.

Palladium Ii Iodide in Specialized and Advanced Materials Science

Applications in Nanotechnology

Palladium(II) iodide plays a crucial role in the development of nanoscale materials, particularly in the synthesis of palladium nanoparticles (PdNPs) and their integration into electronic devices.

Palladium Nanoparticle Synthesis for Catalysis and Sensor Development

This compound serves as a valuable precursor for the synthesis of palladium nanoparticles (PdNPs) chemimpex.comchemimpex.comnetascientific.com. These PdNPs are highly sought after for their applications in catalysis and the development of sensitive sensor technologies chemimpex.comchemimpex.comnetascientific.commdpi.comacs.org. Research has demonstrated the successful synthesis of this compound nanoparticles, which have shown efficacy in catalyzing specific chemical transformations, such as the cleavage of carbon-carbon bonds under biocompatible conditions researchgate.net. Furthermore, palladium-based nanoparticles, including those derived from or incorporating palladium iodide, are explored for iodide ion sensing due to their inherent properties like high surface area and tunable surface chemistry, where the formation of Pd-I bonds can be utilized to modulate nanoparticle activity for detection rsc.org. The use of Pd(II) compounds, including this compound, as precursors for generating supported PdNPs is a common strategy in creating robust and reusable catalytic systems for various organic syntheses mdpi.comunito.itacs.orgacs.orgriken.jp.

Materials for Chemical Capture and Sequestration

This compound and related palladium complexes are being investigated for their potential in capturing and sequestering specific chemical species, particularly iodine and radioiodine.

Porous Palladium(II) Complexes for Molecular Iodine Adsorption

Porous materials, including those based on palladium(II) complexes, have emerged as promising candidates for the efficient capture of molecular iodine mdpi.comrsc.orgchinesechemsoc.orgresearchgate.net. Studies have reported on the synthesis of porous self-assemblies constructed from cup-shaped palladium(II) complexes, which exhibit remarkable iodine adsorption capacities, reaching up to 0.60 g/g for dissolved iodine and 1.81 g/g for iodine vapor mdpi.com. These materials demonstrate fast adsorption kinetics and can be readily recycled, highlighting their potential for practical iodine adsorption applications mdpi.com. While not exclusively using this compound itself as the complex, these findings underscore the broader role of palladium chemistry in developing advanced porous adsorbents for iodine capture.

Immobilization of Radioiodine in Ceramic Wasteforms (e.g., Iodovanadinite Derivatives)